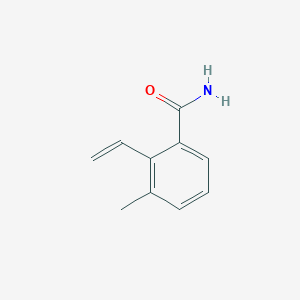

2-Ethenyl-3-methylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

131002-06-7 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

2-ethenyl-3-methylbenzamide |

InChI |

InChI=1S/C10H11NO/c1-3-8-7(2)5-4-6-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |

InChI Key |

SUKCAVBVXUFLKX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)N)C=C |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)C=C |

Synonyms |

Benzamide, 2-ethenyl-3-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenyl 3 Methylbenzamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 2-ethenyl-3-methylbenzamide reveals several key disconnections. The most apparent disconnections are at the amide bond and the carbon-carbon bonds forming the ethenyl group. This leads to three primary precursor fragments: a substituted benzoic acid or its derivative, an amine, and a source for the vinyl group. The order and method of assembling these fragments form the basis of various synthetic strategies.

A logical retrosynthetic pathway would involve disconnecting the amide bond first, leading to 2-ethenyl-3-methylbenzoic acid and an amine. Subsequently, the ethenyl group can be disconnected, suggesting a precursor like a 2-halo-3-methylbenzoic acid derivative that can undergo a vinylation reaction. Alternatively, the methyl group could be introduced at a later stage.

Classical Synthetic Approaches to the this compound Core Structure

Traditional methods for synthesizing polysubstituted benzamides have been well-established and can be adapted for this compound.

The formation of the benzamide (B126) linkage is a cornerstone of this synthesis. A common and straightforward method involves the reaction of a carboxylic acid with an amine, often activated to facilitate the reaction. For instance, 2-ethenyl-3-methylbenzoic acid can be converted to its more reactive acyl chloride, which then readily reacts with an amine to form the desired benzamide. rsc.org Alternatively, coupling agents can be employed to promote the amidation directly from the carboxylic acid, bypassing the need for the acyl chloride intermediate. walisongo.ac.id The synthesis of N,N-diethyl-3-methylbenzamide (DEET) often utilizes the conversion of m-toluic acid to its acyl chloride followed by condensation with diethylamine. walisongo.ac.id A variety of substituted benzamides have been synthesized for various applications, including as potential anti-inflammatory agents. nih.gov

| Reagent/Method | Description |

| Acyl Halide | The carboxylic acid is converted to a more reactive acyl halide (e.g., acyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is then reacted with an amine. rsc.org |

| Coupling Agents | Reagents like COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] facilitate the direct reaction between a carboxylic acid and an amine. walisongo.ac.id |

| Base-Promoted Amidation | Direct amidation of esters can be achieved using strong bases like potassium tert-butoxide. rsc.org |

Introducing the vinyl group at the 2-position of the benzene (B151609) ring is a critical step. Olefination reactions, such as the Wittig reaction, can be employed on a precursor containing a formyl group at the desired position. For example, 2-formyl-3-methylbenzamide could be treated with a phosphorus ylide to generate the ethenyl group.

Another classical approach is through elimination reactions. A 2-(1-haloethyl)-3-methylbenzamide derivative could undergo dehydrohalogenation to form the double bond.

The methyl group can be introduced at various stages of the synthesis. Starting with a commercially available precursor that already contains the methyl group in the desired position, such as 3-methylbenzoic acid, is often the most efficient strategy. walisongo.ac.idrsc.org If not, Friedel-Crafts alkylation on a suitable benzene derivative can be performed, although this method can sometimes suffer from issues with regioselectivity and polyalkylation.

Modern Catalytic Methodologies in this compound Synthesis

Modern organic synthesis has increasingly relied on catalytic methods, particularly those involving transition metals, to achieve high efficiency, selectivity, and functional group tolerance. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond of the ethenyl group. The Suzuki and Heck reactions are particularly relevant. libretexts.orgd-nb.info

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound (like a vinylboronic acid or ester) with an organohalide (such as 2-bromo-3-methylbenzamide) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgyonedalabs.com The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds to produce conjugated systems. libretexts.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org A variety of palladium catalysts and ligands can be used to optimize the reaction for specific substrates. organic-chemistry.org

Heck Reaction: The Heck reaction provides a direct method for the vinylation of aryl halides. d-nb.info In this case, 2-bromo-3-methylbenzamide (B1358042) could be reacted with ethylene (B1197577) or a vinyl-containing reagent in the presence of a palladium catalyst and a base. d-nb.infonih.govnih.gov Oxidative Heck reactions, which can use organoboron compounds and proceed under milder, halide-free conditions, have also been developed. nih.govrsc.org Nickel-catalyzed Heck-type reactions have also emerged as a powerful alternative. d-nb.info

Organocatalytic and Biocatalytic Approaches to this compound

The development of catalytic systems that are both efficient and environmentally benign is a cornerstone of modern synthetic chemistry. Organocatalysis and biocatalysis represent two such pillars, offering alternatives to traditional metal-based catalysts.

Organocatalysis: The use of small organic molecules to catalyze chemical transformations has revolutionized synthetic chemistry. For the synthesis of amides, organocatalysts can activate either the carboxylic acid or the amine component. While specific organocatalytic methods for this compound are not detailed in the literature, related transformations provide insight. For instance, the synthesis of various benzamide derivatives has been achieved using catalysts to promote the formation of the amide bond under mild conditions. These methods often avoid the need for harsh reagents and can lead to high yields and selectivities.

Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under mild conditions, often in aqueous environments. The application of biocatalysis in amide synthesis is an area of active research. google.com Enzymes such as lipases and proteases have been explored for their ability to catalyze the formation of amide bonds. A chemoenzymatic process, for example, might involve the enzymatic resolution of a racemic precursor to yield a stereopure intermediate for further reaction. rsc.org For a molecule like this compound, a hypothetical biocatalytic route could involve the enzymatic amidation of a corresponding carboxylic acid or ester. The advantages of such an approach would include high specificity, reduced environmental impact, and the potential for stereoselective synthesis if chiral centers were present. mdpi.comnih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comsigmaaldrich.com These principles are central to the development of sustainable synthetic routes for any chemical compound, including this compound.

A key principle of green chemistry is the use of safer solvents and reaction conditions. tandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in a solid-state, can significantly reduce waste and simplify purification processes. rsc.orgresearchgate.net For the synthesis of amides, solvent-free methods, often facilitated by microwave irradiation, have been shown to be effective. walisongo.ac.id A potential solvent-free synthesis of this compound could involve the direct reaction of the corresponding acid chloride with an amine, or a one-pot reaction from the carboxylic acid using a suitable activating agent.

Aqueous Media: Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. sld.cu While many organic reactions are not traditionally performed in water, recent advancements have demonstrated the feasibility of aqueous synthesis for a variety of compounds, including some amides. Catalytic systems that are active in water are crucial for these transformations. A hypothetical aqueous synthesis of this compound could involve a water-tolerant catalyst to facilitate the amide bond formation.

Atom Economy: This metric, a cornerstone of green chemistry, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. evitachem.com Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions generate byproducts, leading to lower atom economy. google.com When designing a synthesis for this compound, prioritizing reaction pathways with high atom economy is crucial for sustainability. For example, a direct amidation of 2-ethenyl-3-methylbenzoic acid would have a higher atom economy than a route involving the formation of an acid chloride, which generates stoichiometric byproducts.

Waste Minimization: The reduction of waste is a primary goal of green chemistry and sustainable manufacturing. researchgate.net This can be achieved through various strategies, including improving reaction efficiency, recycling catalysts and solvents, and choosing synthetic routes that generate fewer byproducts. For the production of this compound, a comprehensive waste minimization strategy would involve a lifecycle assessment of the entire process, from starting materials to final product purification.

| Green Chemistry Metric | Application to this compound Synthesis | Potential Improvement |

| Atom Economy | A synthesis route starting from 2-ethenyl-3-methylbenzoic acid and an amine via direct amidation would inherently have a high atom economy. | Avoidance of stoichiometric activating agents and protecting groups. |

| Solvent Selection | Traditional amide synthesis often uses volatile organic solvents. | Utilization of water, supercritical fluids, or solvent-free conditions. |

| Catalyst Choice | Metal-based catalysts are common but can lead to toxic waste. | Application of recyclable organocatalysts or highly selective biocatalysts. |

| Waste Reduction | Byproduct formation and purification waste are key concerns. | Employing continuous flow processes and reactions with high conversion and selectivity. |

Flow Chemistry and Automated Synthesis Techniques for this compound

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and greater scalability.

The synthesis of amides has been successfully demonstrated in flow systems. For a compound like this compound, a flow process could involve pumping solutions of the starting materials through a heated reactor containing a packed-bed catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. Furthermore, flow systems can be readily automated, enabling high-throughput screening of reaction conditions and the streamlined production of the target molecule. The integration of in-line analysis techniques can provide real-time monitoring of the reaction progress, facilitating rapid optimization and process control.

Chemical Reactivity and Mechanistic Pathways of 2 Ethenyl 3 Methylbenzamide

Reactivity of the Ethenyl Moiety in 2-Ethenyl-3-methylbenzamide

The ethenyl substituent, a vinyl group attached to the benzene (B151609) ring, is an area of high electron density, making it susceptible to attack by electrophiles and a participant in radical and cycloaddition reactions. savemyexams.com

Electrophilic Additions to the Vinyl Group: Regioselectivity and Stereoselectivity

The double bond of the ethenyl group readily undergoes electrophilic addition. In reactions with hydrogen halides (HX), the proton (H+) acts as the electrophile, attacking the π electrons of the double bond. libretexts.org This initial attack results in the formation of a carbocation intermediate. libretexts.orglibretexts.org The stability of this carbocation dictates the regioselectivity of the reaction, following Markovnikov's rule. The hydrogen atom will add to the carbon of the vinyl group that results in the more stable carbocation. savemyexams.com The subsequent attack by the halide nucleophile (X-) on the carbocation completes the addition. libretexts.org

For instance, the reaction with HBr would proceed via the formation of a secondary benzylic carbocation, which is stabilized by resonance with the benzene ring. The bromide ion would then attack this carbocation. The stereochemistry of such additions can be influenced by the reaction conditions and the nature of the electrophile. While additions proceeding through a planar carbocation intermediate are generally not stereoselective, certain reagents and conditions can favor either syn or anti addition. lasalle.edu

The vinyl group can also undergo electrophilic addition with halogens, such as bromine (Br₂), often in an inert solvent like dichloromethane. lasalle.edusmolecule.com This reaction typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond. lasalle.edu

Radical Reactions and Polymerization Tendencies of the Ethenyl Substituent

The ethenyl group of this compound can participate in radical reactions, most notably polymerization. fujifilm.com Radical polymerization is initiated by the decomposition of a radical initiator, such as azo compounds or peroxides, to form free radicals. fujifilm.com These radicals then add to the vinyl group, initiating a chain reaction where monomer units are sequentially added, leading to the formation of a polymer. beilstein-journals.org

The process involves three main stages: initiation, propagation, and termination. The properties of the resulting polymer, such as molecular weight and dispersity, can be controlled by techniques like reversible-deactivation radical polymerization (RDRP), which includes methods like organotellurium-mediated radical polymerization (TERP). nih.govtcichemicals.com

Cycloaddition Reactions (e.g., Diels-Alder) Involving this compound

The ethenyl group can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. cem.com In this concerted reaction, the ethenyl group of this compound would react with a conjugated diene. The reaction is typically promoted by heat or Lewis acid catalysis and proceeds through a cyclic transition state. chemistrytalk.org The stereochemistry of the substituents on both the diene and the dienophile is retained in the resulting cyclohexene (B86901) product.

Other types of cycloadditions, such as [2+2] and [3+2] cycloadditions, are also possible. chemistrytalk.org For example, [2+2] photocycloadditions with another alkene would yield a cyclobutane (B1203170) ring, while 1,3-dipolar cycloadditions with species like azides can form five-membered heterocyclic rings. chemistrytalk.org A notable example of a 1,3-dipolar cycloaddition is the Huisgen azide-alkyne cycloaddition, a cornerstone of "click chemistry". organic-chemistry.org

Transformations of the Amide Functional Group in this compound

The amide group in this compound is a versatile functional group that can undergo a range of transformations, including nucleophilic acyl substitution, hydrolysis, reduction, and oxidation.

Nucleophilic Acyl Substitution and Hydrolysis Mechanisms

The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles. This leads to nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.comuomustansiriyah.edu.iq The reaction generally proceeds through a tetrahedral intermediate. uomustansiriyah.edu.iqwpmucdn.com The incoming nucleophile adds to the carbonyl carbon, breaking the pi bond, and subsequent reformation of the carbonyl double bond results in the expulsion of a leaving group. masterorganicchemistry.com

Amides are generally less reactive towards nucleophilic acyl substitution than other acid derivatives like acid chlorides or anhydrides. wpmucdn.com However, under appropriate conditions, the amide can be converted to other functional groups. For instance, reaction with a strong nucleophile like an organolithium reagent can lead to the formation of a ketone. researchgate.net

Hydrolysis of the amide, which can be catalyzed by either acid or base, is a common transformation. evitachem.comosti.govacs.org

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ammonia (B1221849) (or an amine) yields a carboxylic acid.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. The elimination of the amide anion is followed by an acid-base reaction between the carboxylic acid and the amide anion to form a carboxylate salt and ammonia. masterorganicchemistry.com

Reductions and Oxidations of the Amide Carbonyl

The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon.

Oxidation of the benzamide (B126) moiety is also possible, though it typically requires specific reagents and conditions. For example, oxidative ring coupling has been observed in related benzamide systems under specific oxidative conditions. google.com The oxidation of the methyl group on the benzene ring or other parts of the molecule can also occur. The oxidation of N-substituted benzamides can be achieved using various oxidizing agents. rsc.orgthieme-connect.de

Below is a table summarizing some of the key reactions of this compound:

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Ethenyl | Electrophilic Addition | HX (e.g., HBr, HCl) | Alkyl Halide |

| Ethenyl | Electrophilic Addition | X₂ (e.g., Br₂) | Dihaloalkane |

| Ethenyl | Radical Polymerization | Radical Initiator (e.g., AIBN) | Polymer |

| Ethenyl | Diels-Alder Cycloaddition | Conjugated Diene, Heat/Lewis Acid | Cyclohexene Derivative |

| Amide | Nucleophilic Acyl Substitution | Organolithium Reagents | Ketone |

| Amide | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Amide | Reduction | LiAlH₄ then H₂O | Amine |

| Amide | Oxidation | Various Oxidizing Agents | Oxidized Products |

N-Functionalization and Protecting Group Chemistry

The amide functionality in this compound is a key site for chemical modification. N-functionalization reactions can alter the compound's physical and chemical properties, while protecting group strategies are essential in multi-step syntheses to ensure chemoselectivity.

The primary amide (–CONH₂) possesses two reactive N-H bonds, making it amenable to various functionalization reactions. For instance, acylation with acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) can yield N-acylbenzamides. ncert.nic.in Similarly, alkylation can be achieved using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. ncert.nic.in

In the context of complex total synthesis, the amide nitrogen may require protection to prevent unwanted side reactions. A protecting group must be easy to introduce and remove under specific conditions without affecting other functional groups in the molecule. uchicago.eduorganic-chemistry.org For primary amides, protection can be challenging, but certain strategies can be employed. For example, the use of a tert-butoxycarbonyl (Boc) group is a common strategy for protecting amides and amines. organic-chemistry.orgsynarchive.com

Table 1: N-Functionalization and Protection Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Benzoylation | Benzoyl chloride, Pyridine | N-Benzoyl-2-ethenyl-3-methylbenzamide |

| Alkylation | Ethyl iodide, NaH, THF | N-Ethyl-2-ethenyl-3-methylbenzamide |

| Boc Protection | (Boc)₂O, DMAP, Acetonitrile | tert-Butyl (2-ethenyl-3-methylbenzoyl)carbamate |

Aromatic Ring Reactivity and Substituent Effects in this compound

The reactivity of the benzene ring in this compound towards electrophilic attack and directed metalation is governed by the electronic and steric effects of its three substituents: the ethenyl group, the methyl group, and the benzamide group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. uomustansiriyah.edu.iqminia.edu.eg The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

Amide Group (–CONH₂): This group is moderately deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

Methyl Group (–CH₃): This is an activating group and an ortho-, para-director due to its electron-donating inductive effect and hyperconjugation.

Ethenyl (Vinyl) Group (–CH=CH₂): This group is weakly activating and an ortho-, para-director.

The positions on the aromatic ring are C4, C5, and C6. The C2 and C6 positions are ortho to the amide, C4 is para, and C5 is meta. The methyl group at C3 directs to its ortho (C2, C4) and para (C6) positions. The ethenyl group at C2 directs to its ortho (C3) and para (C6) positions. The directing effects are summarized below.

Considering the combined effects, the C6 position is strongly activated towards electrophilic attack, being para to the methyl group and the ethenyl group. The C4 position is also activated, being ortho to the methyl group. Steric hindrance from the adjacent methyl and ethenyl groups might slightly disfavor substitution at C4 compared to C6. Therefore, electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are expected to predominantly yield the 6-substituted product, with the 4-substituted isomer as a potential minor product. leah4sci.commasterorganicchemistry.com

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful regioselective functionalization technique for aromatic compounds. organic-chemistry.orgbaranlab.org The amide group is recognized as a potent directed metalation group (DMG), capable of coordinating to an organolithium base and directing deprotonation at an adjacent ortho position. nih.gov

In this compound, the amide group is at C1. The two ortho positions are C2 and C6. Since the C2 position is already substituted with the ethenyl group, metalation is directed exclusively to the C6 position. This process involves the treatment of the substrate with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.gov The resulting ortho-lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C6 position with high regioselectivity. rsc.org

Table 3: Derivative Synthesis via Directed Ortho Metalation of this compound

| Electrophile | Reagent | Product after Quenching |

|---|---|---|

| Carbon dioxide | CO₂(s) | 2-Ethenyl-6-carboxy-3-methylbenzamide |

| Aldehyde | Benzaldehyde (PhCHO) | 2-Ethenyl-6-(hydroxy(phenyl)methyl)-3-methylbenzamide |

| Alkyl halide | Methyl iodide (CH₃I) | 2-Ethenyl-3,6-dimethylbenzamide |

| Silyl halide | Trimethylsilyl chloride (TMSCl) | 2-Ethenyl-3-methyl-6-(trimethylsilyl)benzamide |

Cross-Coupling Reactions and Derivative Synthesis Based on this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov The structure of this compound offers multiple handles for such transformations, allowing for the synthesis of a wide range of complex derivatives.

The ethenyl (vinyl) group is a suitable substrate for Heck and Suzuki-Miyaura cross-coupling reactions. For instance, a Heck reaction with an aryl halide in the presence of a palladium catalyst and a base would lead to the formation of a stilbene (B7821643) derivative. Similarly, a Suzuki-Miyaura coupling of the vinyl group with an organoboron reagent can also be envisioned.

To utilize the aromatic ring in cross-coupling, it would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation, as discussed in section 2.3.1, which would likely yield the 6-halo-2-ethenyl-3-methylbenzamide. This halo-derivative can then serve as an electrophilic partner in various cross-coupling reactions. acs.org

Table 4: Potential Cross-Coupling Reactions for Derivative Synthesis

| Reaction Name | Coupling Partners | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Bromo-2-ethenyl-3-methylbenzamide + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Ethenyl-3-methyl-6-phenylbenzamide |

| Heck Coupling | This compound + Iodobenzene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-((E)-2-Phenylvinyl)-3-methylbenzamide |

| Buchwald-Hartwig Amination | 6-Bromo-2-ethenyl-3-methylbenzamide + Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-Phenyl-6-amino-2-ethenyl-3-methylbenzamide |

These strategies highlight the synthetic utility of this compound as a building block for constructing more elaborate molecular architectures, which could be of interest in medicinal chemistry and materials science. jst.go.jpontosight.ainih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethenyl 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data available.

Awaiting experimental data. A hypothetical analysis would involve the identification of signals for the vinyl protons, aromatic protons, methyl protons, and amide protons, with their expected chemical shifts and coupling patterns providing insight into the molecular structure.

Awaiting experimental data. The ¹³C NMR spectrum, in conjunction with DEPT experiments, would be crucial for identifying all unique carbon environments, including the carbonyl carbon, aromatic carbons, and the carbons of the ethenyl and methyl substituents.

Awaiting experimental data. 2D NMR techniques would be instrumental in confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the vinyl protons and any adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the spatial proximity of protons, aiding in the determination of the preferred conformation of the ethenyl group relative to the benzamide (B126) moiety.

Mass Spectrometry (MS)

No experimental data available.

Awaiting experimental data. HRMS would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of the elemental formula of 2-Ethenyl-3-methylbenzamide.

Awaiting experimental data. MS/MS analysis would involve the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. This pattern would offer valuable information about the compound's structure by revealing stable fragment ions and characteristic neutral losses.

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be complex, with characteristic absorptions arising from its amide, ethenyl, and substituted aromatic functionalities. The analysis of these vibrational modes provides significant insight into the molecular structure. For a non-linear molecule like this compound, which has N atoms, the number of possible vibrational modes is 3N-6. uni-leipzig.de

The primary amide and the ethenyl (vinyl) groups of this compound have distinct vibrational frequencies that are readily identifiable in an IR spectrum.

The amide group (-CONH₂) exhibits several characteristic bands:

N-H Stretching: Two distinct bands are typically observed for the N-H stretching vibrations of a primary amide. These are the asymmetric and symmetric stretches, which usually appear in the region of 3350-3180 cm⁻¹. The presence of two bands in this region is a strong indicator of a primary amide.

C=O Stretching (Amide I band): This is one of the most intense and characteristic absorptions in the spectrum, typically appearing in the range of 1680-1630 cm⁻¹. The exact position can be influenced by hydrogen bonding and conjugation. For this compound, conjugation with the aromatic ring would likely shift this absorption to a lower wavenumber. mdpi.com

N-H Bending (Amide II band): This band arises from the in-plane bending of the N-H bonds and is typically found between 1640-1590 cm⁻¹.

The ethenyl group (-CH=CH₂) also gives rise to several key absorptions:

=C-H Stretching: The stretching vibration of the sp² hybridized C-H bonds of the vinyl group is expected to occur at a frequency just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. vscht.czmasterorganicchemistry.com

C=C Stretching: The carbon-carbon double bond stretch generally results in a moderate to weak absorption in the 1680-1640 cm⁻¹ region. vscht.cz This peak can sometimes be difficult to distinguish if it overlaps with the strong amide I band.

=C-H Bending (Out-of-Plane): Strong absorptions due to the out-of-plane bending of the vinyl C-H bonds are expected in the 1000-810 cm⁻¹ region. The exact position can help in determining the substitution pattern of the alkene.

In addition to these, the molecule will also display absorptions related to the aromatic ring and the methyl group :

Aromatic C-H Stretching: These appear in the 3100-3000 cm⁻¹ region, often overlapping with the ethenyl C-H stretches. vscht.cz

Aromatic C=C Stretching: The aromatic ring will show characteristic absorptions in the 1600-1450 cm⁻¹ region due to C=C bond stretching vibrations within the ring. vscht.cz

Alkyl C-H Stretching: The methyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (-CONH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3180 | Medium - Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | |

| N-H Bend (Amide II) | 1640 - 1590 | Medium | |

| Ethenyl (-CH=CH₂) | =C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1680 - 1640 | Weak - Medium | |

| =C-H Bend (out-of-plane) | 1000 - 810 | Strong | |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium - Weak | |

| Methyl (-CH₃) | C-H Stretch | 2980 - 2850 | Medium |

The precise positions and shapes of the IR absorption bands can provide valuable information about the conformational preferences of this compound. For instance, the frequency of the C=O stretch (Amide I band) is sensitive to the degree of conjugation with the aromatic ring. Different rotational isomers (rotamers) could lead to variations in this conjugation, resulting in the broadening or splitting of the carbonyl peak.

Furthermore, intramolecular and intermolecular hydrogen bonding can significantly influence the vibrational frequencies, particularly of the N-H and C=O groups. In the solid state or in concentrated solutions, intermolecular hydrogen bonds between the amide groups of different molecules are expected. These interactions typically cause a broadening and a shift to lower wavenumbers of the N-H and C=O stretching bands. The study of how these bands change with concentration and solvent polarity can offer insights into the nature and strength of these hydrogen bonds. In some salicylamides, intramolecular hydrogen bonding can lead to distinct conformations, which can be identified through changes in the NMR and IR spectra. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores present in this compound—the benzoyl group and the ethenyl group—are expected to give rise to characteristic electronic transitions. The energies involved are sufficient to excite molecular electrons to higher energy orbitals. msu.edu

The primary electronic transitions expected for this molecule are π → π* and n → π*.

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in π bonding orbitals to π* antibonding orbitals. The conjugated system formed by the aromatic ring, the carbonyl group, and the ethenyl group will have several π → π* transitions. The presence of this extended conjugation is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to the non-conjugated chromophores. For example, the conjugation of double and triple bonds shifts the absorption maximum to longer wavelengths. msu.edu

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the amide group) to a π* antibonding orbital of the carbonyl group. These transitions are typically of much lower intensity than π → π* transitions. The weak n → π* absorption is often observed as a shoulder on the tail of a stronger π → π* band.

For this compound, one would anticipate strong absorptions in the UV region. Benzene (B151609) itself has strong absorptions around 180 nm and 200 nm, with a much weaker band around 254 nm. msu.edu The substitution on the benzene ring with an amide and an ethenyl group, which are both chromophores and auxochromes, will modify this absorption pattern. The extended conjugation would likely result in a significant red shift of the main absorption bands.

Interactive Data Table: Expected UV-Vis Absorptions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | Conjugated System (Aromatic-C=O-C=C) | 240 - 300 | High ( > 10,000) |

| n → π | Carbonyl Group (C=O) | 300 - 340 | Low ( < 1,000) |

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comlibretexts.org Although no specific crystal structure data for this compound has been reported, a hypothetical analysis based on the structures of similar benzamide derivatives can be made. If suitable single crystals could be grown, X-ray diffraction analysis would provide a wealth of information. anton-paar.com

The analysis would reveal:

Molecular Conformation: The exact dihedral angles between the plane of the aromatic ring and the planes of the amide and ethenyl groups would be determined. This would provide a definitive picture of the molecule's preferred conformation in the solid state.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. For example, the C-N bond of the amide group is expected to have a length intermediate between a typical C-N single bond and a C=N double bond due to resonance. The bond lengths within the aromatic ring might show slight deviations from the ideal 1.39 Å of benzene, reflecting the electronic effects of the substituents.

Intermolecular Interactions: The crystal packing would reveal how the molecules arrange themselves in the solid state. This would include the identification of intermolecular hydrogen bonds involving the amide group (N-H···O=C), which are common in the crystal structures of amides. iucr.org Other non-covalent interactions, such as π-π stacking between aromatic rings and C-H···π interactions, could also be identified. These interactions play a crucial role in stabilizing the crystal lattice.

In the absence of experimental data for the title compound, data from related structures, such as N-ethyl-N′-(3-methylbenzoyl)-S,S-diphenylsulfodiimide, show the formation of dimers through C-H···O hydrogen bonds in the solid state. iucr.org Similarly, other benzamide derivatives often exhibit extensive hydrogen bonding networks. iucr.org

Due to a lack of available scientific research on the specific chemical compound "this compound," a detailed article on its computational and theoretical studies as per the requested outline cannot be generated at this time. Searches for this particular molecule did not yield specific studies concerning its electronic structure, molecular properties, or reaction mechanisms.

General computational chemistry principles and the study of related benzamide compounds are well-documented. For instance, research on molecules like N,N-Diethyl-3-methylbenzamide (DEET) and other derivatives involves a variety of computational methods. These studies often employ Density Functional Theory (DFT) for geometry optimization and to predict energetic and vibrational properties. Furthermore, ab initio methods are used for high-accuracy thermochemical and spectroscopic data, while Frontier Molecular Orbital (FMO) analysis helps in understanding the reactivity of these compounds. Molecular dynamics simulations are also utilized to explore their conformational possibilities and how they interact with other molecules.

However, without specific studies on this compound, any attempt to create the requested article would be speculative and not based on the required detailed research findings. Further experimental and computational research on this specific compound is needed before a comprehensive and scientifically accurate article can be written.

Computational and Theoretical Studies on 2 Ethenyl 3 Methylbenzamide

Reaction Mechanism Elucidation via Computational Chemistry

Calculation of Activation Barriers and Reaction Kinetics

There is no available research detailing the calculation of activation barriers or the reaction kinetics of 2-Ethenyl-3-methylbenzamide through computational methods. Such studies, typically employing Density Functional Theory (DFT) or other quantum-chemical methods, would be essential for understanding its reactivity, stability, and potential transformation pathways. This information is crucial for predicting how the molecule might behave in different chemical environments or for designing synthetic routes.

Spectroscopic Property Prediction and Validation through Computational Methods

Similarly, the scientific literature lacks studies focused on the computational prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound. These predictive studies are invaluable for validating experimental data, aiding in structural elucidation, and understanding the electronic structure of a molecule. While general principles of spectroscopy apply, specific, validated computational data for this compound have not been published.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Descriptors of this compound

No specific Quantitative Structure-Property Relationship (QSPR) models for this compound have been developed or reported. QSPR studies mathematically correlate the structural features of a molecule with its physical, chemical, or biological properties. Developing a QSPR model requires a dataset of related compounds and their measured properties, from which chemical descriptors for this compound could be calculated and used for predictive purposes. The foundational research required to build such a model for this compound is not currently available.

Derivatization Chemistry and Functionalization of 2 Ethenyl 3 Methylbenzamide for Advanced Chemical Applications

Modification of the Ethenyl Moiety: Towards Polymerization Initiators or Monomers

The ethenyl (vinyl) group is a prime site for polymerization. Analogous to other vinyl-substituted aromatic compounds like p-vinylbenzamide, 2-ethenyl-3-methylbenzamide can be expected to undergo polymerization to form novel polymers. The polymerization can be initiated through various methods, including thermal, radiation-induced, and anionic pathways. tandfonline.comtandfonline.com

Studies on N,N-dialkyl-4-vinylbenzamides have shown that anionic polymerization can proceed in a living manner, allowing for the synthesis of polymers with well-defined structures and molecular weights. acs.org This suggests that this compound could serve as a monomer for creating homopolymers or as a comonomer for copolymerization with other unsaturated compounds like vinyl acetate, vinyl chloride, or maleic anhydride, leading to materials with diverse properties. google.com

The polymerization of vinylbenzamides can sometimes lead to different polymer structures depending on the reaction conditions and the substitution pattern. For instance, base-catalyzed polymerization of p-vinylbenzamide can result in hydrogen-transfer polymerization, yielding a polyamide structure alongside the typical vinyl polymer. dss.go.th The ortho-substitution in this compound might influence the polymerization mechanism and the resulting polymer architecture.

| Monomer | Initiator/Method | Resulting Polymer Type | Reference |

|---|---|---|---|

| p-Vinylbenzamide | Thermal or Radiation-Induced | Vinyl Polymer | tandfonline.comtandfonline.com |

| N,N-dialkyl-4-vinylbenzamides | Anionic Initiators (e.g., n-BuLi) | Living Vinyl Polymer | acs.org |

| p-Vinylbenzamide | Base-Catalyzed (e.g., alkoxide) | Hydrogen-Transfer Polymer (Polyamide) | dss.go.th |

| N-alkyl-N-vinylbenzamides | Radical Initiator (e.g., Benzoyl Peroxide) | Homopolymers or Copolymers | google.com |

Functionalization of the Amide Group for Scaffold Diversification

The amide group in this compound is a stable but versatile functional group that can be modified to create a diverse range of chemical scaffolds. While the amide bond is robust, several methods have been developed for its transformation.

One approach involves the copper-catalyzed sp3 C-H aminative cyclization of 2-alkyl-N-arylbenzamides to synthesize N-aryl-isoindolinones. nih.govacs.orgorganic-chemistry.org Although our target molecule has a primary amide, N-substitution followed by a similar strategy could potentially lead to heterocyclic structures. For instance, N-alkylation of the amide followed by intramolecular cyclization involving the ortho-methyl group could be a pathway to isoindolinone derivatives. organic-chemistry.org

Furthermore, the amide group can be a precursor to other functionalities. For example, the synthesis of benzamide-based 5-aminopyrazoles involves the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and cyclization with hydrazine. acs.org This demonstrates how the benzamide (B126) moiety can be a starting point for constructing complex heterocyclic systems. The direct conversion of the nitrile group in related precursors to an amide functionality under acidic conditions is also a viable strategy for diversification. nih.gov

| Starting Material Type | Reaction | Product Type | Reference |

|---|---|---|---|

| 2-Alkyl-N-arylbenzamides | Copper-Catalyzed sp3 C-H Aminative Cyclization | N-Aryl-isoindolinones | nih.govacs.orgorganic-chemistry.org |

| Benzoyl isothiocyanate/Malononitrile | Alkylation and Cyclization | Benzamide-based 5-Aminopyrazoles | acs.org |

| o-Amino-benzonitriles | Hydrolysis | o-Amino-benzamides | cam.ac.uk |

Regioselective Substitution of the Benzene (B151609) Ring for New Chemical Entities

The benzene ring of this compound can be functionalized through regioselective substitution reactions, guided by the existing substituents. The amide group is a well-known directing group for ortho-C–H activation.

Ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with boronic acids has been shown to be a highly regioselective process. acs.orgnih.gov This method could potentially be applied to an N-substituted derivative of this compound to introduce an aryl group at the C6 position, ortho to the amide. Such ortho-arylated benzamides can then be converted into fluorenones. acs.org

Similarly, rhodium-catalyzed C–H activation of substituted benzamides and subsequent annulation with alkynes is a powerful method for synthesizing isoquinolones. rsc.orgresearchgate.netnycu.edu.tw This reaction often proceeds with high regioselectivity and can even be performed in water using air as the oxidant, offering a green synthetic route. rsc.orgresearchgate.netnycu.edu.tw For this compound, this would likely lead to functionalization at the C6 position.

Furthermore, copper-catalyzed hydroxylation of N-substituted benzamides has also been reported, which could introduce a hydroxyl group at the ortho position. researchgate.net These C-H activation strategies provide a direct way to build molecular complexity on the benzamide core.

| Reaction Type | Catalyst/Reagents | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| ortho-Arylation | [{RuCl₂(p-cymene)}₂], AgSbF₆, Ag₂O, Boronic Acid | C6 (ortho to amide) | 6-Aryl-2-ethenyl-3-methylbenzamide derivative | acs.orgnih.gov |

| C-H Activation/Annulation | Rh(III) catalyst, Alkyne, Air (oxidant) | C6 (ortho to amide) | Substituted Isoquinolone | rsc.orgresearchgate.netnycu.edu.tw |

| ortho-Hydroxylation | Ruthenium(II) catalyst | C6 (ortho to amide) | 6-Hydroxy-2-ethenyl-3-methylbenzamide derivative | researchgate.net |

Potential Applications of 2 Ethenyl 3 Methylbenzamide in Synthetic Organic Chemistry and Materials Science

Role of 2-Ethenyl-3-methylbenzamide in the Design of Functional Organic Materials

It can be concluded that "this compound" is likely a novel or yet-to-be-synthesized compound, as it is not documented in the accessible scientific and technical literature.

Future Research Directions and Uncharted Territories in 2 Ethenyl 3 Methylbenzamide Chemistry

Exploration of Asymmetric Synthesis and Chiral Modifications

The structure of 2-ethenyl-3-methylbenzamide is prochiral, meaning it could be converted into a chiral molecule. The ethenyl group is a prime target for asymmetric reactions, which would introduce a chiral center and result in two distinct enantiomers. The biological activities and material properties of enantiomers can differ significantly. Future research could focus on the following:

Asymmetric Hydrogenation: The development of catalytic systems for the enantioselective hydrogenation of the ethenyl group to an ethyl group would create a chiral center at the alpha-carbon. This would require screening various chiral catalysts, potentially based on transition metals like rhodium, ruthenium, or iridium, paired with chiral phosphine (B1218219) ligands.

Asymmetric Dihydroxylation: An asymmetric dihydroxylation reaction across the double bond would introduce two adjacent chiral centers, leading to the formation of a chiral diol. This could be explored using Sharpless asymmetric dihydroxylation conditions, which are well-established for creating stereospecific products.

Enantioselective Epoxidation: The conversion of the vinyl group into a chiral epoxide would provide a versatile intermediate for further synthetic modifications. Research would involve identifying suitable chiral catalysts, such as those used in Jacobsen-Katsuki or Shi epoxidations.

The successful synthesis of these chiral derivatives would be a critical first step, followed by the separation and characterization of the individual enantiomers to evaluate their differential properties.

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic understanding, real-time monitoring of chemical reactions is indispensable. Advanced spectroscopic techniques could be employed to track the transformation of this compound in real time.

Process Analytical Technology (PAT): Implementing PAT using techniques like ReactIR (FTIR spectroscopy) or Raman spectroscopy would allow for the continuous monitoring of reactant consumption and product formation. For instance, the disappearance of the characteristic vibrational frequency of the C=C bond in the ethenyl group could be tracked during a hydrogenation or dihydroxylation reaction.

NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) could provide detailed structural information about intermediates and products as the reaction progresses. This would be particularly valuable for identifying transient species or understanding complex reaction kinetics without the need for quenching and sampling.

Below is a hypothetical data table illustrating how reaction progress might be tracked using an in-situ spectroscopic method.

Table 1: Hypothetical In-situ Monitoring of Asymmetric Hydrogenation of this compound

| Time (minutes) | Reactant Peak Intensity (Arbitrary Units) | Product Peak Intensity (Arbitrary Units) | Enantiomeric Excess (%) |

| 0 | 1.00 | 0.00 | N/A |

| 10 | 0.75 | 0.25 | 85 |

| 30 | 0.30 | 0.70 | 92 |

| 60 | 0.05 | 0.95 | 95 |

| 120 | <0.01 | >0.99 | 95 |

Integration with Machine Learning for Synthetic Route Planning and Property Prediction

Machine learning (ML) is revolutionizing chemical research. For a molecule like this compound, ML models could be leveraged in several ways:

Retrosynthetic Analysis: ML algorithms could predict potential synthetic pathways by analyzing the molecular structure. These tools can suggest novel disconnections and propose reagent combinations that might not be immediately obvious to a human chemist, potentially leading to more efficient or cost-effective syntheses.

Property Prediction: By training ML models on large datasets of known molecules, it would be possible to predict various physicochemical and biological properties of this compound and its derivatives. This could include predictions of solubility, melting point, toxicity, or potential bioactivity, helping to prioritize which derivatives are most promising for synthesis and testing.

Interdisciplinary Research with Physical Chemistry and Materials Science

The vinyl group in this compound makes it a potential monomer for polymerization, opening up avenues for materials science research.

Polymer Synthesis: The molecule could be polymerized or co-polymerized with other monomers to create novel polymers. The resulting poly(benzamide)s could have interesting thermal, mechanical, or optical properties. Research would focus on controlling the polymerization process to achieve desired molecular weights and architectures.

Materials Characterization: An interdisciplinary approach would be essential to characterize these new materials. Techniques from physical chemistry, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be used to determine thermal stability and phase transitions. Mechanical properties could be assessed using tensile testing, and optical properties could be investigated through UV-Vis spectroscopy and refractometry.

This interdisciplinary effort could lead to the development of new functional materials with applications in areas such as specialty plastics, coatings, or electronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.